Ethyl quinazoline-2-carboxylate
CAS No.: 869299-42-3
Cat. No.: VC2915195
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 869299-42-3 |
---|---|
Molecular Formula | C11H10N2O2 |
Molecular Weight | 202.21 g/mol |
IUPAC Name | ethyl quinazoline-2-carboxylate |
Standard InChI | InChI=1S/C11H10N2O2/c1-2-15-11(14)10-12-7-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3 |
Standard InChI Key | QFABTMLXPTVXSX-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NC2=CC=CC=C2C=N1 |
Canonical SMILES | CCOC(=O)C1=NC2=CC=CC=C2C=N1 |
Introduction
Chemical Structure and Properties
Basic Structure
Ethyl quinazoline-2-carboxylate features a quinazoline core structure with an ethyl carboxylate group attached at the 2-position. The core quinazoline structure consists of a benzene ring fused with a pyrimidine ring, creating a bicyclic system with nitrogen atoms at positions 1 and 3.
Physical and Chemical Properties
The basic properties of ethyl quinazoline-2-carboxylate derivatives can be exemplified by examining specific variants such as ethyl 4-oxo-1H-quinazoline-2-carboxylate (also known as ethyl 4-quinazolone-2-carboxylate), which has the following properties:
Table 1: Physical and Chemical Properties of Ethyl 4-Quinazolone-2-carboxylate
Property | Value |
---|---|
CAS Number | 29113-33-5 |
Molecular Formula | C₁₁H₁₀N₂O₃ |
Molecular Weight | 218.21 g/mol |
Appearance | Crystalline solid |
Solubility | Soluble in organic solvents like ethanol, chloroform |
Melting Point | Varies depending on specific derivative |
The presence of the carbonyl group in the ethyl carboxylate moiety makes the compound susceptible to nucleophilic attack, which can be exploited in various chemical transformations .
Spectroscopic Characteristics
Spectroscopic data for ethyl quinazoline-2-carboxylate derivatives reveal distinctive patterns that aid in structural characterization:
-
IR Spectroscopy: Characteristic absorption bands appear at approximately 1637 cm⁻¹ (NH-CO-), 1497 cm⁻¹ (Ar C=C), 1600 cm⁻¹ (C=N), and 1674 cm⁻¹ (for NH-Quinazoline derivatives) .
-
¹H-NMR Spectroscopy: The ester protons typically show distinctive signals for the ethyl group, with the methylene (CH₂) appearing as a quartet at 4.00-4.59 ppm (J = 7.2 Hz) and the methyl (CH₃) as a triplet at 1.20-1.44 ppm (J = 7.2 Hz) .
-
¹³C-NMR Spectroscopy: Carbon signals for the carboxylate group appear around 165.4 ppm, with other characteristic signals for the quinazoline core ranging between 110-160 ppm .
Synthesis Methods
Classical Synthetic Routes
Several synthetic approaches have been developed for the preparation of ethyl quinazoline-2-carboxylate and its derivatives. One common method involves the cyclization of appropriately substituted anthranilic acid derivatives with ethyl orthoformate or related compounds .
Modern Synthetic Approaches
A more specific synthesis pathway has been documented for ethyl 4-oxo-3H-quinazoline-2-carboxylate derivatives:
Table 2: Synthesis Steps for Ethyl 4-oxo-3H-quinazoline-2-carboxylate
Step | Reagents | Conditions | Yield (%) |
---|---|---|---|
1 | Cyclohexanone, substituted aldehyde | Basic conditions (NaOH) | 65-80 |
2 | Intermediate from Step 1, thiourea, KOH | Reflux in ethanol, 3h | 70-85 |
3 | Acidification | Dilute acetic acid | 75-90 |
The synthesis typically involves the reaction of cyclohexanone with substituted aldehydes under basic conditions, followed by treatment with thiourea and potassium hydroxide in ethanol under reflux conditions. The reaction mixture is then concentrated, diluted with water, acidified with dilute acetic acid, and allowed to stand overnight, yielding the desired product after filtration and recrystallization .
Modified Synthetic Protocols
For specialized derivatives such as thiazolo[2,3-b]quinazoline-2-carboxylates, the synthesis involves additional steps:
-
Formation of 2- and 4-substituted phenyl 3,4,5,6,7,8-hexahydroquinazolin-2-thione intermediates
-
Reaction with ethyl chloroacetate in the presence of potassium carbonate
-
Purification through recrystallization from appropriate solvents
The position and presence of ester proton signals in the ¹H-NMR spectra confirm the carboxylate functionality in the quinazoline moiety, validating the successful synthesis of these compounds .
Biological Activities and Applications
Antimicrobial Properties
Ethyl quinazoline-2-carboxylate derivatives have demonstrated significant antimicrobial activities against various pathogenic microorganisms:
Table 3: Antimicrobial Activities of Selected Ethyl Quinazoline-2-carboxylate Derivatives
Compound | Gram-positive bacteria | Gram-negative bacteria | Fungi | MTB H37Rv |
---|---|---|---|---|
Thiazolo[2,3-b]quinazoline-2-carboxylates | Active (MIC range: 1-16 μg/mL) | Active (MIC range: 2-32 μg/mL) | Moderate activity | Significant inhibition |
4-substituted derivatives | High activity | Moderate activity | Variable activity | Not determined |
Structural Variations and Derivatives
Common Derivatives
Several important derivatives of ethyl quinazoline-2-carboxylate have been synthesized and characterized:
-
Ethyl 4-[(4-chlorophenyl)amino]quinazoline-2-carboxylate: This compound (molecular formula C₁₇H₁₄ClN₃O₂) contains a 4-chloroanilino group at position 4 of the quinazoline core .
-
Ethyl 4-oxo-1H-quinazoline-2-carboxylate: Also known as ethyl 4-quinazolone-2-carboxylate, this derivative features an oxo group at position 4 .
-
Ethyl 5-(4-substituted phenyl)-3-methyl-6,7,8,9-tetrahydro-5H-thiazolo[2,3-b]quinazoline-2-carboxylate: These complex derivatives incorporate additional ring systems fused to the basic quinazoline structure .
Novel Structural Modifications
Recent research has focused on the development of more complex quinazoline-2-carboxylate derivatives, such as ethyl 1-aryl-3-methyl-8-oxo-1,8-dihydropyrano[2′,3′:4,5]pyrimido[6,1-b]quinazoline-2-carboxylate derivatives, which represent novel structural scaffolds with potential biological activities .
Current Research and Future Perspectives
The ongoing research on ethyl quinazoline-2-carboxylate and its derivatives centers primarily on their potential as antimicrobial agents, particularly against drug-resistant pathogens like Mycobacterium tuberculosis. The high level of activity demonstrated by certain derivatives with electron-withdrawing groups suggests promising leads for the development of novel synthetic compounds with enhanced antibacterial and anti-tuberculosis activities .
Future research directions might include:
-
Optimization of lead compounds through systematic structure modifications
-
Investigation of mechanism of action against microbial targets
-
Development of more efficient synthetic routes for large-scale production
-
Exploration of additional biological activities beyond antimicrobial properties
-
Design of drug delivery systems to enhance bioavailability and reduce toxicity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume